molecular formula C18H26ClF3N2O4S B10775588 [4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride

[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride

Cat. No.: B10775588
M. Wt: 458.9 g/mol
InChI Key: GKCGKJOURAWNEU-PFEQFJNWSA-N
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Description

DF2593A, also known as ®-4-(1-(4-(piperidin-1-yl)butanamido)ethyl)phenyl trifluoromethanesulfonate, is a highly potent, selective, non-competitive, and allosteric antagonist of the C5a receptor (C5aR). This compound is orally available and permeable to the blood-brain barrier. It has shown effectiveness in blocking C5a-induced human polymorphonuclear leukocyte migration and is also effective in rat and mouse orthologs .

Preparation Methods

The synthesis of DF2593A involves several steps, starting with the preparation of the piperidinylbutanamide core. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

DF2593A undergoes several types of chemical reactions, including:

    Oxidation: DF2593A can be oxidized under specific conditions, although detailed oxidation pathways are not extensively studied.

    Reduction: The compound can be reduced, particularly at the piperidinylbutanamide core.

    Substitution: DF2593A can undergo substitution reactions, especially at the trifluoromethanesulfonate group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

DF2593A has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the C5a receptor and its role in various chemical pathways.

    Biology: DF2593A is used to investigate the role of the C5a receptor in immune cell migration and inflammation.

    Medicine: The compound has potential therapeutic applications in treating inflammatory diseases and neuropathic pain by blocking the C5a receptor.

    Industry: DF2593A can be used in the development of new drugs targeting the C5a receptor

Mechanism of Action

DF2593A exerts its effects by binding to the C5a receptor (C5aR) in a non-competitive and allosteric manner. This binding blocks the interaction of the receptor with its natural ligand, the complement component C5a. By inhibiting this interaction, DF2593A prevents the downstream signaling events that lead to inflammation and immune cell migration. The molecular targets involved include the C5a receptor and associated signaling pathways .

Comparison with Similar Compounds

DF2593A is unique in its high potency and selectivity as a C5a receptor antagonist. Similar compounds include:

DF2593A stands out due to its favorable pharmacokinetic profile, including rapid absorption and blood-brain barrier permeability, making it a valuable tool in both research and potential therapeutic applications .

Properties

Molecular Formula

C18H26ClF3N2O4S

Molecular Weight

458.9 g/mol

IUPAC Name

[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride

InChI

InChI=1S/C18H25F3N2O4S.ClH/c1-14(22-17(24)6-5-13-23-11-3-2-4-12-23)15-7-9-16(10-8-15)27-28(25,26)18(19,20)21;/h7-10,14H,2-6,11-13H2,1H3,(H,22,24);1H/t14-;/m1./s1

InChI Key

GKCGKJOURAWNEU-PFEQFJNWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)CCCN2CCCCC2.Cl

Canonical SMILES

CC(C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F)NC(=O)CCCN2CCCCC2.Cl

Origin of Product

United States

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